molecular formula C8H13ClN2O2S B6354843 (R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride CAS No. 1203655-71-3

(R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride

Cat. No.: B6354843
CAS No.: 1203655-71-3
M. Wt: 236.72 g/mol
InChI Key: KBEDWXLKBDLBEQ-FYZOBXCZSA-N
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Description

(R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride (CAS 1203655-71-3) is a high-purity chiral benzenesulfonamide building block of significant interest in medicinal chemistry and biochemical research. This compound features a primary sulfonamide group, a well-established zinc-binding function (ZBG) that enables potent inhibition of carbonic anhydrase (CA) enzymes . Researchers utilize this molecule and its derivatives to design and synthesize novel CA inhibitors, particularly targeting tumor-associated isoforms such as CA IX and XII, which are overexpressed in hypoxic solid tumors and are involved in cancer progression, metastasis, and response to therapy . The "tail approach" in inhibitor design often employs the 1-aminoethyl group of this compound as a versatile synthetic handle to attach various moieties, allowing for the fine-tuning of inhibitor properties, potency, and selectivity towards specific CA isoforms . Beyond oncology, research applications extend to other areas where carbonic anhydrases play a pathophysiological role, including glaucoma, epilepsy, and cerebral edema . The (R)-enantiomer offers a specific chiral configuration for studying stereospecific interactions within the enzyme active site. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(1R)-1-aminoethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-6H,9H2,1H3,(H2,10,11,12);1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEDWXLKBDLBEQ-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)S(=O)(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Aromatic Precursors

The reaction begins with chlorosulfonation of 4-methoxybenzylmethylketone using chlorosulfonic acid in dichloromethane at −30°C to +30°C. This step activates the aromatic ring for subsequent amidation:

4-Methoxybenzylmethylketone+ClSO3H3-Chlorosulfonyl-4-methoxybenzylmethylketone\text{4-Methoxybenzylmethylketone} + \text{ClSO}_3\text{H} \rightarrow \text{3-Chlorosulfonyl-4-methoxybenzylmethylketone}

The intermediate sulfochloride is quenched in a mixture of ice and 25% aqueous ammonia, directly yielding N-acetylated sulfonamide derivatives without isolation. This one-pot method achieves yields up to 96% by avoiding solvent transitions (e.g., tetrahydrofuran).

Sulfonamide Coupling

p-Chlorobenzenesulfonyl morpholine, synthesized from p-chlorobenzenesulfonyl chloride and morpholine in acetone, reacts with aqueous hydrazine hydrate in dimethyl sulfoxide (DMSO) under reflux. The hydrazine displaces chlorine via nucleophilic aromatic substitution:

p-Cl-C6H4-SO2-Morpholine+N2H44-Sulfonamidophenyl Hydrazine\text{p-Cl-C}6\text{H}4\text{-SO}2\text{-Morpholine} + \text{N}2\text{H}_4 \rightarrow \text{4-Sulfonamidophenyl Hydrazine}

DMSO enhances reaction efficiency by stabilizing intermediates, enabling yields of 80–90%. The product precipitates upon dilution with hot water and is purified via charcoal treatment and recrystallization from methanol.

Stereoselective Introduction of the (R)-1-Aminoethyl Group

Hydrogenation with Chiral Catalysts

A PtO₂-catalyzed hydrogenation of 4-methoxybenzylmethylketone in methanol with R(+)-α-methylbenzylamine introduces the chiral center. Conditions:

  • Temperature : 60°C

  • Pressure : Atmospheric H₂

  • Duration : 12 hours

The reaction produces N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]acetamide with >99.6% diastereomeric excess.

Resolution and Hydrochloride Formation

The hydrogenated product is treated with HCl/ethanol to precipitate the hydrochloride salt. Recrystallization from acetone removes residual S-enantiomers:

  • Dissolution : Reflux crude product in acetone (500 mL/g).

  • Crystallization : Cool to 0°C, filter, and wash with cold acetone.

  • Yield : 59.9% with ≤0.4% S-enantiomer.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • DMSO as Solvent : Enhances reaction rates in sulfonamide formation due to high polarity and thermal stability (reflux at 127°C).

  • Dichloromethane in Chlorosulfonation : Minimizes side reactions at subzero temperatures.

Reagent Stoichiometry

  • Hydrazine Hydrate : Used in 8.75-fold molar excess (17.5 moles per 2.18 moles sulfonyl chloride) to ensure complete substitution.

  • Acetanhydride for N-Acetylation : Stoichiometric amounts yield quantitative acetylation at 60–70°C.

Purification and Characterization

Crystallization Protocols

StepConditionsPurity Improvement
Charcoal Treatment2 g charcoal, 10 min contact timeRemoves pigments
Hot Water Precipitation6 L water per mole productIsolates hydrazine
Methanol Recrystallization1:3 product:methanol ratioMP 148–149°C

Analytical Controls

  • Melting Point : 162–164°C for intermediates; 148–149°C for final API.

  • GC Purity : ≤0.4% diastereomers enforced via acetone recrystallization.

Industrial-Scale Considerations

Cost-Efficiency

  • p-Chlorobenzenesulfonyl Chloride : $12/kg vs. brominated analogs at $45/kg.

  • Aqueous Hydrazine : $5/L vs. anhydrous hydrazine at $50/L .

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to form sulfinamide or thiol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfinamide or thiol derivatives.

    Substitution: Formation of nitrated or halogenated benzenesulfonamide derivatives.

Scientific Research Applications

®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride involves the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the pH balance within cancer cells, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (R)-4-(1-aminoethyl)benzenesulfonamide hydrochloride and analogous compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications
(R)-4-(1-Aminoethyl)benzenesulfonamide HCl C₈H₁₁N₂O₂S·HCl Sulfonamide, (R)-1-aminoethyl Potential enzyme inhibition, antimicrobial research
4-(Aminomethyl)benzenesulfonamide HCl (Mafenide HCl) C₇H₁₀N₂O₂S·HCl Sulfonamide, aminomethyl Topical antibiotic for burns
4-(2-Aminoethyl)benzenesulfonyl Fluoride HCl C₈H₁₀FNO₂S·HCl Sulfonyl fluoride, 2-aminoethyl Serine protease inhibitor (e.g., AEBSF)
Y-27632 (Hydrochloride) C₁₄H₂₂N₄O·2HCl Pyridinyl, cyclohexanecarboxamide, 1-aminoethyl Rho-kinase inhibitor
(R)-4-(1-Aminoethyl)-3-chlorobenzonitrile HCl C₉H₁₀Cl₂N₂ Nitrile, 3-chloro, (R)-1-aminoethyl Intermediate in organic synthesis
Key Observations:

Sulfonamide vs. Sulfonyl Fluoride: The sulfonamide group in the target compound enables hydrogen bonding with biological targets (e.g., carbonic anhydrase), whereas the sulfonyl fluoride in 4-(2-aminoethyl)benzenesulfonyl fluoride HCl acts as a reactive electrophile, irreversibly inhibiting proteases like trypsin .

In contrast, Y-27632’s 1-aminoethyl group contributes to Rho-kinase inhibition by stabilizing interactions with the kinase’s hydrophobic pocket .

Antimicrobial Activity: Mafenide HCl (4-aminomethyl derivative) is clinically used for burn infections due to its broad-spectrum activity against Gram-positive and Gram-negative bacteria. The target compound’s 1-aminoethyl group may alter membrane permeability or target engagement, though comparative efficacy data are lacking .

Physicochemical and Pharmacological Properties

Property (R)-4-(1-Aminoethyl)benzenesulfonamide HCl Mafenide HCl 4-(2-Aminoethyl)benzenesulfonyl Fluoride HCl
Molecular Weight 238.70 g/mol 220.69 g/mol 239.70 g/mol
Solubility Likely polar (due to -SO₂NH₂ and HCl) Water-soluble Soluble in DMSO, methanol
Stability Stable under dry, cool conditions Hygroscopic Reacts with glass; sensitive to moisture
Biological Target Carbonic anhydrase (hypothetical) Bacterial dihydropteroate synthase Serine proteases (e.g., trypsin)
Notes:
  • The target compound’s stability under argon storage (inferred from analogous sulfonamides ) contrasts with 4-(2-aminoethyl)benzenesulfonyl fluoride HCl, which releases toxic HF upon decomposition .
  • Y-27632 diverges significantly in application, targeting Rho-kinase to modulate cytoskeletal dynamics, a mechanism unrelated to sulfonamide-mediated pathways .

Biological Activity

(R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride, a derivative of benzenesulfonamide, has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and enzyme inhibition. This article reviews the compound's biological activity based on recent studies and findings.

  • Chemical Name : this compound
  • CAS Number : 1203655-71-3
  • Molecular Formula : C9H12ClN2O2S

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including calcium channels and carbonic anhydrases (CAs).

  • Calcium Channel Interaction : Studies suggest that this compound may inhibit calcium channels, leading to reduced perfusion pressure and coronary resistance in isolated rat heart models. This interaction is crucial for regulating vascular tone and blood pressure .
  • Carbonic Anhydrase Inhibition : The compound has shown potential as an inhibitor of human carbonic anhydrases, which are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate. This inhibition can affect various physiological processes, including respiration and acid-base balance .

In Vivo Studies

A study evaluated the effects of this compound on perfusion pressure and coronary resistance using isolated rat hearts. The results indicated that this compound significantly decreased both parameters compared to control conditions, suggesting a vasodilatory effect mediated through calcium channel inhibition .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits inhibitory activity against different isoforms of human carbonic anhydrases. The compound's selectivity and binding affinity were assessed using various biochemical assays, revealing promising results for further development as a therapeutic agent .

Pharmacokinetics

Pharmacokinetic studies utilizing computational models indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These studies highlight its potential as a drug candidate with suitable bioavailability profiles .

Research Findings Summary

Study FocusKey FindingsReference
Perfusion PressureDecreased perfusion pressure and coronary resistance in isolated rat hearts
Carbonic Anhydrase InhibitionExhibited inhibitory activity against human carbonic anhydrases
PharmacokineticsFavorable ADME properties suggested through computational modeling

Case Studies

  • Cardiovascular Effects : A study involving isolated rat hearts demonstrated that administration of this compound led to significant reductions in coronary resistance, implicating its role in cardiovascular regulation through calcium channel modulation .
  • Enzyme Inhibition : Research on various benzenesulfonamide derivatives revealed that those similar to (R)-4-(1-aminoethyl)benzenesulfonamide showed promising inhibitory effects on human carbonic anhydrases, suggesting potential applications in treating conditions related to dysregulated acid-base balance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic addition or substitution reactions starting from 4-(aminomethyl)benzenesulfonamide derivatives. A chiral resolution step (e.g., enzymatic resolution or chiral chromatography) is critical to isolate the (R)-enantiomer. For example, analogous benzenesulfonamide derivatives have been synthesized using carbon disulfide and sodium hydroxide under controlled conditions to introduce functional groups while preserving stereochemistry .
  • Validation : Confirm stereochemical purity using polarimetry or chiral HPLC. Structural integrity is verified via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure safe handling and storage of this compound?

  • Handling : Use personal protective equipment (PPE), including gloves, goggles, and lab coats, due to its skin corrosion hazard (Category 1B) and hydrogen fluoride release risk. Avoid dust formation and use fume hoods for ventilation .
  • Storage : Store in argon-filled containers at 2–8°C in a dry, ventilated area to prevent degradation. Avoid contact with glass or reactive surfaces .

Q. What analytical techniques are suitable for purity assessment?

  • Techniques :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 183°C (boiling point) .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S, Cl) to confirm molecular formula (C8_8H12_{12}ClN2_2O2_2S) .

Advanced Research Questions

Q. How does this compound interact with Rho-associated kinase (ROCK) in cell signaling studies?

  • Mechanism : The (R)-enantiomer selectively inhibits ROCK by binding to the ATP pocket, disrupting myosin phosphatase regulation and altering cytoskeletal dynamics. This is analogous to Y-27632, a well-characterized ROCK inhibitor .
  • Experimental Design : Use in vitro kinase assays (IC50_{50} determination) and cellular models (e.g., NIH 3T3 fibroblasts) to monitor phosphorylation of myosin-binding subunit (MBS) and myosin light chain (MLC) .

Q. What strategies mitigate enantiomeric contamination during synthesis?

  • Resolution Methods :

  • Chiral Auxiliaries : Introduce temporary chiral groups to steer stereochemistry during sulfonamide formation.
  • Enzymatic Resolution : Use lipases or esterases to hydrolyze undesired enantiomers selectively .
    • Validation : Compare optical rotation values with literature data or use X-ray crystallography for absolute configuration confirmation .

Q. How can molecular docking predict its binding affinity to serine proteases?

  • Protocol :

Target Selection : Use crystal structures of trypsin-like proteases (PDB: 1S0Q) or ROCK (PDB: 2F2U).

Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.

Validation : Cross-check with experimental IC50_{50} values from enzyme inhibition assays .

  • Key Interactions : Sulfonamide oxygen atoms form hydrogen bonds with catalytic serine residues, while the aminoethyl group engages in hydrophobic contacts .

Q. What are the ecotoxicological implications of improper disposal?

  • Risk Mitigation : Avoid aqueous release due to potential aquatic toxicity. Use incineration (≥ 800°C) with scrubbers to neutralize HCl and SOx_x byproducts. Follow EPA guidelines for hazardous waste disposal .

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